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methoxyphenyl)triazole
CAS No.: 2379946-26-4

Cat. No.: B2857599

Get Quote

Executive Summary

This technical guide analyzes the chemical scaffold 5-chloro-2-methoxyphenyl triazole, a
privileged structure in medicinal chemistry. Combining the metabolic stability of the
halogenated anisole moiety with the bioisosteric versatility of the triazole ring, this class of
compounds has emerged as a potent template for anticancer (specifically cytotoxicity against
HL-60 and A549 lines) and antifungal (CYP51 inhibition) therapeutics. This document details
synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols
for researchers.

Chemical Rationale & Scaffold Analysis[1][2][3][4][5]

The 5-chloro-2-methoxyphenyl moiety is not an arbitrary selection; it is a strategic
pharmacological design element.

¢ 5-Chloro Substitution: Enhances lipophilicity (
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), improving membrane permeability. Metabolically, it blocks the para-position relative to the
methoxy group, preventing rapid oxidative metabolism (CYP450 hydroxylation) at the
typically reactive C5 position.

o 2-Methoxy Group: Functions as a hydrogen bond acceptor. Sterically, it induces a specific
torsion angle in the biaryl system (if coupled to another ring), locking the conformation for
optimal receptor binding.

e Triazole Linker:

o 1,2,3-Triazoles: Synthesized via Click Chemistry; stable to metabolic degradation; mimics
the amide bond geometry but resists proteases.

o 1,2,4-Triazoles: Common in antifungal drugs (e.g., fluconazole); acts as a heme-iron
ligand in metalloenzymes.

Chemical Synthesis Strategies
Pathway A: 1,4-Disubstituted 1,2,3-Triazoles (CUAAC)

This is the dominant pathway for generating libraries of these derivatives, utilizing the
Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: The reaction proceeds via a copper-acetylide intermediate, ensuring practically
exclusive regioselectivity for the 1,4-isomer.
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Figure 1: Synthetic workflow for 1,2,3-triazole generation starting from the commercially
available aniline.

Pathway B: 1,2,4-Triazole-3-thiols

Used primarily for antimicrobial candidates.
e Precursor: 5-chloro-2-methoxybenzoic acid hydrazide.
o Reagent: Carbon disulfide (

) in alkaline medium (KOH/EtOH).

e Product: 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

Pharmacology & Mechanism of Action (MOA)
Anticancer Activity (Mollugin Hybrids)

Recent literature highlights the fusion of this triazole scaffold with Mollugin (a naphthoquinone
derivative). The 5-chloro-2-methoxyphenyl group significantly enhances cytotoxicity compared
to the unsubstituted phenyl analogs.

o Target: Mitochondrial ROS generation and inhibition of NF-kB signaling.

e Observed IC50: < 5 uM against A549 (Lung cancer) and MCF-7 (Breast cancer) lines.

Antifungal Activity (CYP51 Inhibition)

Similar to fluconazole, derivatives containing the 1,2,4-triazole ring target Lanosterol 14a-
demethylase (CYP51).
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Figure 2: Mechanism of Action for antifungal triazole derivatives targeting ergosterol
biosynthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the phenyl ring when attached to
a triazole core, based on aggregated cytotoxicity data (MTS assay) against A549 cells.
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solubility issues

Key Insight: The ortho-methoxy group is critical. It likely functions as an intramolecular
"anchor," restricting the rotation of the phenyl ring relative to the triazole, thereby reducing the
entropic penalty upon binding to the target protein.

Validated Experimental Protocols
Protocol 6.1: Synthesis of 1-Azido-5-chloro-2-
methoxybenzene

Pre-requisite for Click Chemistry.

» Diazotization: Dissolve 5-chloro-2-methoxyaniline (1.0 eq, 5 mmol) in 6M HCI (10 mL). Cool
to 0°C in an ice bath.

o Add NaNO2 (1.2 eq) dissolved in minimal water dropwise. Maintain temperature < 5°C. Stir
for 30 min. The solution should become clear (diazonium salt formation).

o Azidation: Dissolve NaN3 (1.5 eq) and Sodium Acetate (3.0 eq) in water (10 mL). Add this
solution dropwise to the diazonium mixture at 0°C.
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e Workup: CAUTION: Evolution of

gas. Stir for 2 hours at room temperature. Extract the resulting precipitate with Ethyl Acetate
(3 x 20 mL). Wash with brine, dry over

, and concentrate in vacuo.

» Validation: FTIR peak at ~2100 cm~?* (Azide stretch).

Protocol 6.2: CUAAC Click Reaction (General Procedure)

Reactants: Suspend the Alkyne (1.0 eq) and 1-Azido-5-chloro-2-methoxybenzene (1.0 eq) in
a 1:1 mixture of t-Butanol/Water (5 mL per mmol).

Catalyst: Add CuS0O4-5H20 (0.1 eq) and Sodium Ascorbate (0.2 eq).

Reaction: Stir vigorously at Room Temperature for 612 hours. Monitor by TLC (The azide
spot will disappear).

Purification: Dilute with water. If the product precipitates, filter and wash with cold
water/ether. If not, extract with DCM. Recrystallize from Ethanol.[1]

Protocol 6.3: In Vitro Cytotoxicity Assay (MTT)

Seeding: Seed A549 cells (5 x 103 cells/well) in 96-well plates. Incubate for 24h at 37°C/5%
CO2.

Treatment: Add the triazole derivative (dissolved in DMSO, final concentration < 0.1%) at
graded concentrations (0.1 — 100 puM).

Incubation: Incubate for 48h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in
DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression
(GraphPad Prism).

Future Perspectives
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The 5-chloro-2-methoxyphenyl triazole scaffold is currently underutilized in neuroprotection.
The structural similarity to certain kappa-opioid receptor ligands suggests potential in pain
management without the addictive profile of mu-opioids. Future screening should focus on
CNS-targeted libraries utilizing this specific lipophilic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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